

Mechanism of Action & Structural Insights

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Compound Focus: Oleoyl-d-lysine

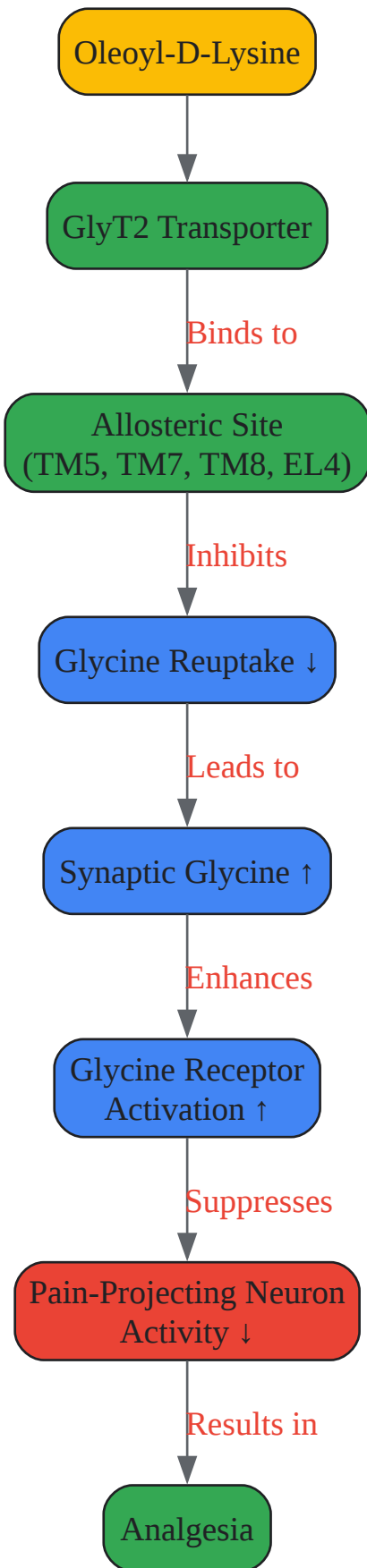
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Oleoyl-D-lysine exerts its effect by specifically inhibiting GlyT2, a sodium-chloride dependent neurotransmitter transporter primarily located in the presynaptic neurons of the spinal cord dorsal horn [1]. Its inhibition increases synaptic glycine levels, enhancing glycinergic inhibitory neurotransmission to reduce pain signaling [1].

Recent structural biology breakthroughs have illuminated how **Oleoyl-D-lysine** interacts with its target. A cryo-EM structure (PDB ID: 9KM4) reveals that **Oleoyl-D-lysine** binds to an **allosteric site** on GlyT2 [2] [1]. This site is a crevice formed by **Transmembrane Domains 5, 7, and 8, along with Extracellular Loop 4 (EL4)** [1]. This binding location is distinct from the central substrate-binding site and the vestibule allosteric site used by other SLC6 transporter inhibitors.

The following diagram illustrates the molecular mechanism of **Oleoyl-D-lysine** and its therapeutic effect on pain signaling.



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Experimental & Pharmacological Data

In Vivo Efficacy in Pain Models

Research in male mice demonstrates that **Oleoyl-D-lysine** is highly effective against chronic neuropathic pain, but not other pain types [3] [4]. The table below summarizes key findings from animal studies.

Pain Model	Model Details	Dosing & Route	Key Results
Chronic Neuropathic Pain	Chronic Constriction Injury (CCI) model [3] [4]	Intraperitoneal (IP) injection [3] [4]	Produced near-complete antiallodynia (reversal of pain hypersensitivity) [3] [4].
Inflammatory Pain	Complete Freund's Adjuvant (CFA) model [3] [4]	Intraperitoneal (IP) injection [3] [4]	No antiallodynia or analgesia observed [3] [4].
Acute Pain	Hot plate test [3] [4]	Intraperitoneal (IP) injection [3] [4]	No analgesic effect observed [3] [4].

Safety and Tolerability Profile

A significant advantage of **Oleoyl-D-lysine** is its wide therapeutic window and favorable safety profile compared to earlier GlyT2 inhibitors [3] [4].

- **Peak Analgesic Dose: 30 mg/kg** (IP in mice), at which **no side effects** were observed [3] [4] [5].
- **High Dose Effects:** At 100 mg/kg (IP), only **mild side effects** were noted, with **no observed convulsions** [3] [4].
- **Critical Safety Advantage:** At its effective analgesic dose (30 mg/kg), it **did not cause any respiratory depression**, a common and dangerous side effect of opioid analgesics [3] [4].

In contrast, the earlier GlyT2 inhibitor **ORG25543** reached less than 50% pain reduction only at a lethal/near-lethal dose (50 mg/kg), which also caused severe convulsions and maximal side effects [3] [4].

Research Applications and Implications

For researchers, the distinct properties of **Oleoyl-D-lysine** make it valuable for:

- **Chronic Pain Research:** A specific tool for investigating chronic neuropathic pain pathways without affecting acute or inflammatory pain mechanisms [3] [4].
- **Glycinergic Signaling Studies:** Useful for probing the specific role of GlyT2 and glycinergic neurotransmission in the nervous system [1].
- **Analgesic Development:** Serves as a lead compound for developing non-opioid, non-respiratory-depressant analgesics, with its identified allosteric site providing a template for rational drug design [2] [1].

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